1,3,6,8-Tetraphenylanthracene
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Overview
Description
1,3,6,8-Tetraphenylanthracene is a polycyclic aromatic hydrocarbon with four phenyl groups attached to the anthracene core at the 1, 3, 6, and 8 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, particularly in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetraphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Suzuki cross-coupling reaction, where phenylboronic acid reacts with 1,3,6,8-tetrabromoanthracene in the presence of a palladium catalyst . The reaction typically occurs under reflux conditions in an organic solvent such as toluene or THF (tetrahydrofuran).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetraphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various phenyl-substituted anthracenes.
Scientific Research Applications
1,3,6,8-Tetraphenylanthracene has several applications in scientific research:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Sensors: Its luminescent properties make it suitable for use in chemical sensors and biosensors.
Photocatalysis: It has been explored for use in photocatalytic hydrogen evolution, leveraging its ability to absorb light and generate reactive species.
Material Science: It is used in the development of new luminescent materials and as a building block for metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism by which 1,3,6,8-tetraphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes such as fluorescence, phosphorescence, or energy transfer to other molecules. The molecular targets and pathways involved include interactions with other aromatic compounds and participation in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission (AIE) properties, making it useful in similar applications such as OLEDs and sensors.
Anthracene: The parent compound of 1,3,6,8-tetraphenylanthracene, used in scintillation counters and organic semiconductors.
Phenanthrene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and as a precursor to various chemical compounds.
Uniqueness
This compound is unique due to the specific positioning of the phenyl groups, which significantly alters its photophysical properties compared to its parent compound anthracene and other similar compounds. This unique structure enhances its luminescent efficiency and stability, making it particularly valuable in advanced material applications .
Properties
CAS No. |
141356-08-3 |
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Molecular Formula |
C38H26 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1,3,6,8-tetraphenylanthracene |
InChI |
InChI=1S/C38H26/c1-5-13-27(14-6-1)31-21-33-23-34-22-32(28-15-7-2-8-16-28)25-36(30-19-11-4-12-20-30)38(34)26-37(33)35(24-31)29-17-9-3-10-18-29/h1-26H |
InChI Key |
RAMFFBHUTFQBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC(=CC(=C4C=C3C(=C2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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